![molecular formula C22H22N4O2S2 B2807058 N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(methylthio)benzamide CAS No. 1105249-53-3](/img/structure/B2807058.png)
N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(methylthio)benzamide
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Overview
Description
N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(methylthio)benzamide is a complex organic compound that belongs to the class of thienopyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(methylthio)benzamide typically involves multiple steps:
Formation of the Thienopyrazole Core: The thienopyrazole core can be synthesized through a cyclization reaction involving a suitable thioamide and a hydrazine derivative under acidic or basic conditions.
Introduction of the Benzylamino Group: The benzylamino group can be introduced via a nucleophilic substitution reaction, where a benzylamine reacts with an appropriate electrophilic intermediate.
Attachment of the Methylthio-Substituted Benzamide Moiety: This step involves the coupling of the thienopyrazole intermediate with a methylthio-substituted benzoyl chloride or benzamide under conditions that facilitate amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Benzylamine, alkyl halides, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thienopyrazoles.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The thieno[3,4-c]pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.045 | G1 phase arrest |
MDA-MB-231 | 0.16 | G2 phase arrest |
These results indicate that the compound may effectively inhibit cell proliferation by inducing cell cycle arrest at specific phases, thus providing a basis for its potential use in cancer therapy.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of this compound against normal and cancerous cell lines. The results show a selective toxicity profile that favors cancer cells while sparing normal cells:
Cell Type | CC50 (µg/mL) | PIF (Photo-irritancy Factor) |
---|---|---|
BALB 3T3 | 1736 | Low |
MCF-10A | >4000 | Not applicable |
The low PIF indicates a reduced risk of phototoxic effects, making it a safer candidate for further development.
Study on MCF-7 and MDA-MB-231 Cells
Researchers synthesized several thieno[3,4-c]pyrazole derivatives and evaluated their effects on breast cancer cell lines. The most potent derivative exhibited an IC50 value of 13.42 µg/mL against MCF-7 cells, demonstrating effective anti-proliferative activity.
Mechanistic Insights
Investigations into the mechanism revealed that these compounds could modulate apoptosis pathways, leading to increased cancer cell death. The interaction with specific kinases involved in cell signaling was also noted, suggesting a multi-targeted approach to inhibiting tumor growth.
Mechanism of Action
The mechanism of action of N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thienopyrazole Derivatives: Compounds with similar thienopyrazole cores but different substituents.
Benzylamino Derivatives: Compounds with benzylamino groups attached to different cores.
Methylthio-Substituted Benzamides: Compounds with methylthio groups attached to benzamide moieties.
Uniqueness
N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(methylthio)benzamide is unique due to its combination of a thienopyrazole core, benzylamino group, and methylthio-substituted benzamide moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(methylthio)benzamide is a synthetic compound characterized by its unique structural features, including a thieno[3,4-c]pyrazole moiety and a methylthio benzamide group. This compound belongs to the class of benzamides, which are known for their diverse biological activities. The following sections explore its biological activity, mechanism of action, and relevant case studies.
- Molecular Formula : C23H25N5O4S2
- Molecular Weight : 499.6 g/mol
- CAS Number : 1105217-74-0
- IUPAC Name : N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(methylthio)benzamide
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. The presence of the thienopyrazole ring system enhances its pharmacological potential, making it a candidate for various therapeutic applications.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It could interact with receptors that regulate cellular processes.
- Antioxidant Activity : Similar compounds have shown significant antioxidant properties, suggesting a potential role in mitigating oxidative stress.
1. Antioxidant Activity
Research indicates that thieno[3,4-c]pyrazole compounds exhibit antioxidant properties. In one study involving erythrocytes from Clarias gariepinus (African catfish), these compounds were shown to reduce the toxicity of 4-nonylphenol, demonstrating their potential as protective agents against oxidative damage in aquatic species. The study recorded altered erythrocyte percentages under different conditions:
Treatment Group | Altered Erythrocytes (%) |
---|---|
Control | 1 ± 0.3 |
4-Nonylphenol | 40.3 ± 4.87 |
Compound 7a | 12 ± 1.03 |
Compound 7b | 0.6 ± 0.16 |
Compound 7e | 28.3 ± 2.04 |
Compound 7f | 3.7 ± 0.37 |
Compound 8 | 29.1 ± 3.05 |
This data supports the hypothesis that the compound can act as an antioxidant in biological systems .
2. Anticancer Activity
The compound's structural similarities to other pyrazole derivatives suggest potential anticancer properties. Research has shown that related thienopyrazole compounds possess inhibitory effects on tumor cell growth across various cancer types, including breast cancer (MCF-7) and leukemia (K562). For instance:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | Varies |
K562 | Varies |
A549 | Varies |
These findings indicate that this class of compounds may be effective against multidrug-resistant tumor cells due to their ability to inhibit critical signaling pathways .
3. Other Biological Activities
Beyond antioxidant and anticancer activities, thienopyrazole derivatives have been reported to exhibit anti-inflammatory and antimicrobial properties . These activities further highlight the versatility and therapeutic potential of compounds like this compound.
Study on Pancreatic β-cell Protection
A study explored a series of N-(2-(benzylamino)-2-oxoethyl)benzamide derivatives for their ability to protect pancreatic β cells from endoplasmic reticulum (ER) stress-induced apoptosis. One derivative exhibited maximal protective activity with an EC50 of 0.1±0.01μM, indicating strong potential for diabetes treatment .
Synthesis and Evaluation
The synthesis of this compound typically involves reactions such as acylation and amide formation, which are fundamental in medicinal chemistry . The structure-function relationship has been extensively studied to optimize its biological activity.
Properties
IUPAC Name |
N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S2/c1-29-19-10-6-5-9-16(19)22(28)24-21-17-13-30-14-18(17)25-26(21)12-20(27)23-11-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXXUBNENNLEMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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